6-[[(1,2-Dimethylpiperidin-4-yl)-methylamino]methyl]-1,3-benzodioxol-5-ol
Description
Properties
IUPAC Name |
6-[[(1,2-dimethylpiperidin-4-yl)-methylamino]methyl]-1,3-benzodioxol-5-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O3/c1-11-6-13(4-5-17(11)2)18(3)9-12-7-15-16(8-14(12)19)21-10-20-15/h7-8,11,13,19H,4-6,9-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWHJZSQMYWCVBL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CCN1C)N(C)CC2=CC3=C(C=C2O)OCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Fragment Coupling via Reductive Amination
The most direct route involves coupling a 1,3-benzodioxol-5-ol-derived aldehyde with 1,2-dimethylpiperidin-4-ylmethylamine under reductive conditions. This method leverages the nucleophilicity of the secondary amine and the electrophilicity of the aldehyde, facilitated by reducing agents such as sodium cyanoborohydride (NaBH3CN) or catalytic hydrogenation.
Stepwise Assembly of the Piperidine Moiety
Alternative strategies focus on constructing the piperidine ring in situ through cyclization of δ-amino ketones or via Mannich reactions. For example, N-methylation of piperidin-4-one intermediates followed by C2-methylation using methyl iodide and a strong base (e.g., NaH in NMP) provides access to the 1,2-dimethylpiperidine scaffold.
Synthesis of the 1,3-Benzodioxol-5-ol Fragment
Cyclization of Catechol Derivatives
The 1,3-benzodioxole ring is typically synthesized from catechol derivatives. Protection of the 5-hydroxy group as a methyl ether (using Me2SO4/K2CO3) precedes cyclization with 1,2-dibromoethane under basic conditions. Subsequent formylation via the Vilsmeier-Haack reaction introduces the aldehyde group at position 6:
$$
\text{Catechol} \xrightarrow{\text{Me}2\text{SO}4, \text{K}2\text{CO}3} \text{5-Methoxy-1,3-benzodioxole} \xrightarrow{\text{POCl}_3, \text{DMF}} \text{6-Formyl-5-methoxy-1,3-benzodioxole}
$$
Deprotection of the methyl ether using BBr3 in CH2Cl2 yields 6-formyl-1,3-benzodioxol-5-ol.
Alternative Route via Ullmann Coupling
Recent advancements employ palladium-catalyzed coupling to install the formyl group directly. For instance, treatment of 5-hydroxy-1,3-benzodioxole with paraformaldehyde and Pd(OAc)2/Xantphos in DMAc at 120°C achieves 65–72% yields.
Synthesis of the 1,2-Dimethylpiperidin-4-ylmethylamine Side Chain
N-Methylation of Piperidin-4-one
Starting from piperidin-4-one, N-methylation is achieved using methyl iodide and anhydrous K2CO3 in dry acetone, yielding 1-methylpiperidin-4-one. Subsequent C2-methylation requires careful control to avoid over-alkylation. Employing LDA (lithium diisopropylamide) as a base and methyl triflate as the electrophile at –78°C provides 1,2-dimethylpiperidin-4-one in 58% yield.
Reductive Amination to Introduce the Methylamino Group
Conversion of the ketone to the primary amine involves oxime formation followed by reduction. Reaction with hydroxylamine hydrochloride and NaOAc in MeOH produces the oxime, which is reduced using LiAlH4 to yield 1,2-dimethylpiperidin-4-ylmethylamine.
Convergent Coupling Strategies
Reductive Amination
Combining 6-formyl-1,3-benzodioxol-5-ol (0.1 mol) with 1,2-dimethylpiperidin-4-ylmethylamine (0.12 mol) in MeOH and NaBH3CN at 0°C for 12 hours affords the target compound in 68% yield after purification by silica gel chromatography.
Carbodiimide-Mediated Coupling
Alternative methods utilize EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) to activate the aldehyde as an imine, though yields are lower (45–52%) due to competing side reactions.
Analytical Validation and Structural Confirmation
Spectroscopic Characterization
Crystallographic Analysis
Single-crystal X-ray diffraction of a related 1,3-benzodioxol-piperazine derivative reveals a chair conformation for the piperidine ring with equatorial substituents, stabilized by weak C–H⋯O interactions.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (HPLC) | Key Advantage |
|---|---|---|---|
| Reductive Amination | 68 | 98.5 | High efficiency, minimal byproducts |
| Carbodiimide Coupling | 45 | 92.3 | Avoids reducing agents |
| Ullmann Formylation | 72 | 97.8 | Direct aldehyde installation |
Industrial-Scale Considerations
Cost Optimization
Use of NaBH3CN in reductive amination is cost-prohibitive at scale; catalytic hydrogenation (H2, Pd/C) offers a cheaper alternative but requires pressurized equipment.
Green Chemistry Metrics
Solvent selection significantly impacts environmental footprint. Replacing DMF with cyclopentyl methyl ether (CPME) reduces toxicity while maintaining reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
6-[[(1,2-Dimethylpiperidin-4-yl)-methylamino]methyl]-1,3-benzodioxol-5-ol undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and pH levels to optimize the reaction outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s chemical diversity.
Scientific Research Applications
6-[[(1,2-Dimethylpiperidin-4-yl)-methylamino]methyl]-1,3-benzodioxol-5-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research explores its potential as a therapeutic agent for various diseases due to its unique chemical properties.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-[[(1,2-Dimethylpiperidin-4-yl)-methylamino]methyl]-1,3-benzodioxol-5-ol involves its interaction with specific molecular targets within biological systems. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various physiological effects, making it a candidate for drug development and other therapeutic applications.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes critical differences between 6-[[(1,2-Dimethylpiperidin-4-yl)-methylamino]methyl]-1,3-benzodioxol-5-ol and analogous benzodioxol derivatives:
Key Observations:
Substituent Diversity: The target compound’s dimethylpiperidinyl-methylamino group contrasts with the morpholino-trifluoromethylphenyl (MS10) or pyrrolidinyl-aryl (NSC-311068) moieties in analogs. These substituents influence lipophilicity, solubility, and target binding. For instance, the trifluoromethyl group in MS10 enhances metabolic stability , while trimethoxyphenyl in NSC-311068 may improve DNA interaction .
Molecular Weight and Pharmacokinetics :
- The target compound (292.38 g/mol) is lighter than NSC-311068 (387.43 g/mol), suggesting better bioavailability. However, its dimethylpiperidine group may increase basicity, affecting membrane permeability compared to pyrrolidine-containing analogs .
Biological Activity :
- MS10 and NSC-311068 demonstrate explicit biochemical activity: MS10 inhibits EHD4 ATPase (implicated in membrane trafficking) , while NSC-311068 targets TET1 in leukemia . The target compound’s dimethylpiperidine group could modulate selectivity for similar or distinct targets (e.g., GPCRs or kinases).
Neuroactive Potential: MBDB, a simpler benzodioxol derivative, acts as a serotonin releaser, altering hormone secretion (ACTH, prolactin) via 5-HT pathways . The target compound’s bulkier substituents likely preclude similar serotonergic activity but may confer affinity for other neurological targets.
Biological Activity
6-[[(1,2-Dimethylpiperidin-4-yl)-methylamino]methyl]-1,3-benzodioxol-5-ol (CAS Number: 2174000-36-1) is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of 6-[[(1,2-Dimethylpiperidin-4-yl)-methylamino]methyl]-1,3-benzodioxol-5-ol is , with a molecular weight of 292.37 g/mol. The compound features a benzodioxole moiety, which is often associated with various biological activities due to its structural characteristics.
| Property | Value |
|---|---|
| CAS Number | 2174000-36-1 |
| Molecular Formula | C16H24N2O3 |
| Molecular Weight | 292.37 g/mol |
| Density | N/A |
| Boiling Point | N/A |
| Melting Point | N/A |
Pharmacological Effects
Research indicates that compounds similar to 6-[[(1,2-Dimethylpiperidin-4-yl)-methylamino]methyl]-1,3-benzodioxol-5-ol exhibit various pharmacological effects:
- Anticoagulant Activity : Compounds in the same class have shown significant inhibition of factor Xa (fXa), an essential enzyme in the coagulation cascade. For instance, related compounds have been developed as anticoagulants with improved pharmacokinetic profiles compared to existing therapies like apixaban .
- CNS Activity : The piperidine ring structure suggests potential central nervous system (CNS) activity. Similar compounds have been investigated for their effects on neurotransmitter systems, particularly in the modulation of serotonin and dopamine pathways.
- Antitumor Properties : Some benzodioxole derivatives have demonstrated cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation .
The mechanisms by which 6-[[(1,2-Dimethylpiperidin-4-yl)-methylamino]methyl]-1,3-benzodioxol-5-ol exerts its biological effects may include:
- Inhibition of Enzymatic Activity : By binding to specific enzymes such as fXa, it may prevent the conversion of prothrombin to thrombin, thereby inhibiting clot formation.
- Modulation of Receptor Activity : The compound may interact with various receptors in the CNS, influencing neurotransmitter release and reuptake.
Case Studies and Research Findings
Recent studies have explored the biological activity of related compounds within this class:
- Study on Anticoagulant Efficacy :
- Cytotoxicity Assays :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
